2,3-Dimethoxybenzamide

Dopamine D2 Receptor Benzamide Neuroleptics Structure-Activity Relationship

2,3-Dimethoxybenzamide (synonyms: 2-veratramide, o-veratramide) is a dimethoxybenzene-class benzamide (C9H11NO3, MW 181.19 g/mol) characterized by methoxy substituents at the ortho (2-) and meta (3-) positions of the benzamide phenyl ring. It exists as a white to yellow-orange crystalline powder with a melting point of 94°C and a predicted logP of 1.50.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 1521-39-7
Cat. No. B073325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxybenzamide
CAS1521-39-7
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)N
InChIInChI=1S/C9H11NO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H2,10,11)
InChIKeySDYIZAANGZBOSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxybenzamide (CAS 1521-39-7): Core Chemical Identity and Procurement Relevance


2,3-Dimethoxybenzamide (synonyms: 2-veratramide, o-veratramide) is a dimethoxybenzene-class benzamide (C9H11NO3, MW 181.19 g/mol) characterized by methoxy substituents at the ortho (2-) and meta (3-) positions of the benzamide phenyl ring . It exists as a white to yellow-orange crystalline powder with a melting point of 94°C and a predicted logP of 1.50 . The compound serves as a critical synthetic intermediate in medicinal chemistry, particularly as the foundational scaffold for high-affinity dopamine D2/D3 receptor ligands including FLB 457, fallypride, and epidepride, where the 2,3-dimethoxy substitution pattern is essential for maintaining the bioactive conformation [1]. It has also been identified as a natural product constituent of pomegranate (Punica granatum) husk extract [2].

Why Dimethoxybenzamide Positional Isomers Cannot Substitute 2,3-Dimethoxybenzamide in Research and Development


Substituting 2,3-dimethoxybenzamide with its positional isomers (e.g., 2,4-, 3,4-, or 3,5-dimethoxybenzamide) is not scientifically equivalent due to the stereoelectronic requirements imposed by the ortho-methoxy group at the 2-position relative to the carboxamide. In the 2,3-substitution pattern, the ortho-methoxy group can adopt both coplanar and perpendicular orientations, enabling intramolecular hydrogen bonding with the amide NH that stabilizes the bioactive conformation essential for dopamine D2 receptor engagement [1]. Comparative studies demonstrate that the 2,4-dimethoxy analogue exhibits markedly reduced affinity for the [3H]spiperone binding site, confirming that shifting the second methoxy group from the 3- to the 4-position disrupts the pharmacophore [1]. Similarly, the monomethoxy analogue lacking the 3-OCH3 group shows further affinity loss, while the 3,4-dimethoxy isomer (CAS 1521-41-1) is primarily employed as an itopride intermediate rather than a D2/D3 ligand scaffold, reflecting a fundamentally different application profile [1] . The quantitative evidence below formalizes why procurement specifications must explicitly require the 2,3-substitution pattern for dopamine receptor-targeted research programs.

2,3-Dimethoxybenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Dopamine D2 Receptor Pharmacophore: 2,3-Dimethoxy vs. 2,4-Dimethoxy Conformational and Binding Comparison

In a systematic comparative study of benzamide neuroleptics, the 5-bromo-2,3-dimethoxybenzamide derivative (compound 6, FLB 457) demonstrated high-affinity binding to the [3H]spiperone-labeled dopamine D2 receptor, whereas the corresponding 2,4-dimethoxy analogue (compound 11) showed substantially reduced affinity [1]. The 2,3-dimethoxy substitution pattern permits the ortho-methoxy group to adopt both coplanar and perpendicular orientations, maintaining the intramolecular hydrogen bond with the amide NH that is required for the bioactive conformation [1]. The monomethoxy analogue (compound 10) exhibited further affinity loss, confirming the specific requirement for the vicinal 2,3-dimethoxy arrangement [1]. The 5-bromo-2,3-dimethoxybenzamide (FLB 457) was found equipotent with the highly active salicylamide FLB 463 both in vitro and in vivo, and displayed preferential inhibition of hyperactivity—a profile associated with low extrapyramidal side-effect liability [1].

Dopamine D2 Receptor Benzamide Neuroleptics Structure-Activity Relationship

Antioxidant Activity: 2,3-Dimethoxybenzamide-Derived Amides vs. BHA and TBHQ Standards

A series of secondary amide derivatives synthesized from 2,3-dimethoxybenzoic acid were evaluated for in vitro antioxidant activity using total antioxidant (phosphomolybdenum), DPPH free radical scavenging, and metal chelating assays, with direct comparison to the synthetic antioxidant standards BHA (butylated hydroxyanisole) and TBHQ (tert-butylhydroquinone) [1]. Compound 4af (a 2,3-dimethoxybenzamide derivative) demonstrated superior total antioxidant activity with an EC50 of 7.4 μg/mL, outperforming TBHQ (EC50 = 36.2 μg/mL) by approximately 4.9-fold and BHA (EC50 = 41.9 μg/mL) by approximately 5.7-fold [1]. In the DPPH radical scavenging assay, 4af achieved an IC50 of 36.7 μg/mL, which was comparable to BHA (IC50 = 38.3 μg/mL) and approached TBHQ (IC50 = 28.2 μg/mL) [1]. The rank order of free radical scavenging activity was: TBHQ < 4af < BHA < 4be < 4bf < 4ad < 4bc < 4bd < 4ab < 4ac < 4aa [1].

Antioxidant Activity Free Radical Scavenging Phosphomolybdenum Assay

Antibacterial Activity: 2,3-Dimethoxybenzamide Derivatives vs. Amoxicillin and Tetracycline

The same series of 2,3-dimethoxybenzamide derivatives was screened for in vitro antibacterial activity against three Gram-positive (Staphylococcus aureus ATCC 25213, Bacillus cereus CCM 99, Enterococcus faecalis ATCC 29212) and three Gram-negative bacteria (Pseudomonas aeruginosa ATCC 15442, Escherichia coli, Klebsiella pneumoniae) using the microdilution method with amoxicillin and tetracycline as reference standards [1]. Several synthesized 2,3-dimethoxybenzamide derivatives exhibited antibacterial activity, with MIC values determined for each compound-bacterium pair [1]. The study demonstrated that structural modification of the 2,3-dimethoxybenzamide scaffold—specifically variation of the amine coupling partner—produced compounds with selective antibacterial profiles that differ from those of standard antibiotics, indicating a distinct mechanism of action [1].

Antibacterial Activity MIC Determination Gram-Positive and Gram-Negative Bacteria

Scaffold Provenance: 2,3-Dimethoxybenzamide as the Core of Clinically Validated PET Radioligands vs. Other Dimethoxybenzamide Isomers

The 2,3-dimethoxybenzamide scaffold, when appropriately elaborated at the 5-position and N-alkyl side chain, yields PET radioligands with picomolar D2 receptor binding affinity: epidepride ((S)-5-iodo-2,3-dimethoxybenzamide derivative) exhibits Ki = 24 pM for D2 [1]; FLB 457 (5-bromo derivative) shows Ki = 0.003 nM (3 pM) at D2 with 73-fold selectivity over D3 (Ki = 0.22 nM) [2]; and fallypride (5-(3-fluoropropyl) derivative) demonstrates IC50 = 1.70 nM at human D3 [3]. No analogous picomolar-affinity ligands based on the 2,4-dimethoxy, 2,5-dimethoxy, or 3,4-dimethoxybenzamide scaffolds have been reported or validated for clinical PET imaging [1] [2] [3]. The 2,3-substitution pattern is structurally requisite because it enables the key intramolecular hydrogen bond that pre-organizes the benzamide into the D2 receptor-bound conformation [4].

PET Radioligands Dopamine D2/D3 Imaging Neuropharmacology

Natural Product Authenticity: o-Veratramide Isolation from Pomegranate vs. Synthetic Dimethoxybenzamide Isomers

2,3-Dimethoxybenzamide (o-veratramide) has been isolated and identified as a genuine natural product from Punica granatum (pomegranate) husk extract via Soxhlet extraction and GC-MS analysis, representing a natural product occurrence not documented for the 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dimethoxybenzamide isomers [1] [2]. The isolation study confirmed o-veratramide as one of seven organic compounds extracted, with methanol yielding the highest extraction efficiency [1]. The isolated o-veratramide demonstrated antimicrobial activity against both Gram-negative and Gram-positive bacteria [1]. Additionally, o-veratramide has been detected as a minor constituent (0.4463% content) in the essential oil of Solanecio gigas stem bark via GC-MS [2]. This natural product provenance provides a unique application dimension absent from synthetic-only dimethoxybenzamide positional isomers.

Natural Product Chemistry Phytochemical Analysis GC-MS Characterization

Optimal Procurement and Application Scenarios for 2,3-Dimethoxybenzamide Based on Quantitative Differentiation Evidence


Synthesis of High-Affinity Dopamine D2/D3 PET Radioligands (FLB 457, Fallypride, Epidepride Series)

This is the highest-value application scenario supported by the evidence. 2,3-Dimethoxybenzamide is the mandated starting material for synthesizing picomolar-affinity D2/D3 PET tracers. As demonstrated by Högberg et al. (1990) [1], the 2,3-dimethoxy substitution pattern is structurally essential—the 2,4-dimethoxy analogue loses high-affinity binding. Established radioligands including FLB 457 (Ki D2 = 0.003 nM), epidepride (Ki D2 = 24 pM), and fallypride (IC50 D3 = 1.70 nM) all require the 2,3-dimethoxybenzamide core [2]. Procurement of the correct positional isomer is non-negotiable; use of 2,4- or 3,4-dimethoxybenzamide will fail to produce viable radioligands.

Medicinal Chemistry Scaffold for Antioxidant Lead Optimization

The quantitative data from Yakan et al. (2020) [1] validates 2,3-dimethoxybenzamide as a productive starting scaffold for antioxidant development. Specific derivatives (e.g., compound 4af) achieved total antioxidant EC50 of 7.4 μg/mL, outperforming BHA (41.9 μg/mL) by 5.7-fold and TBHQ (36.2 μg/mL) by 4.9-fold in the phosphomolybdenum assay. In DPPH radical scavenging, 4af (IC50 = 36.7 μg/mL) was comparable to BHA (38.3 μg/mL) [1]. Researchers initiating antioxidant screening campaigns should procure 2,3-dimethoxybenzamide-derived intermediates rather than unvalidated alternative benzamide scaffolds.

Antimicrobial Discovery Programs Targeting Gram-Positive and Gram-Negative Pathogens

The modular synthetic accessibility of 2,3-dimethoxybenzamide enables systematic variation of the amine coupling partner to generate libraries with tunable antibacterial activity. Yakan et al. (2020) [1] demonstrated activity against both Gram-positive (S. aureus, B. cereus, E. faecalis) and Gram-negative (P. aeruginosa, E. coli) bacteria with MIC-based comparisons to amoxicillin and tetracycline. The distinct structure-activity profile relative to standard antibiotics suggests a novel mechanism of action, supporting procurement of 2,3-dimethoxybenzamide as a core scaffold for antibiotic resistance-focused medicinal chemistry programs.

Natural Product Chemistry and Pharmacognosy Research Requiring Phytochemically Authenticated Standards

2,3-Dimethoxybenzamide (o-veratramide) is uniquely documented as a natural product isolated from pomegranate (Punica granatum) husk extract and detected in Solanecio gigas essential oil [1] [2]. No other dimethoxybenzamide positional isomer has documented natural occurrence. For laboratories conducting phytochemical profiling, metabolomics, or natural product-based drug discovery, 2,3-dimethoxybenzamide provides a naturally authenticated scaffold that synthetic-only isomers cannot replicate, making it the sole appropriate procurement choice for natural product-referenced research.

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